(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
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Overview
Description
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound features a pyridine ring substituted with a cyclopentyloxy group and a pyrrolidine ring with a hydroxyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis to form pyridin-2-yl-methanones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the cyclopentyloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Copper catalysts and water for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Pyridin-2-yl-methanones: Formed through oxidation reactions.
Alcohol derivatives: Formed through reduction reactions.
Substituted pyridine derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyridine derivatives: Compounds with a pyridine ring, such as pyridin-2-yl-methanones.
Uniqueness
The uniqueness of (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a cyclopentyloxy group and a hydroxypyrrolidinyl group on the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-6-8-17(10-12)15(19)11-5-7-16-14(9-11)20-13-3-1-2-4-13/h5,7,9,12-13,18H,1-4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZSPZGDBUDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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